molecular formula C15H25NO2 B179693 (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol CAS No. 175590-76-8

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Cat. No.: B179693
CAS No.: 175590-76-8
M. Wt: 251.36 g/mol
InChI Key: PZNRRUTVGXCKFC-IUODEOHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (CAS: 175590-76-8) is a chiral tertiary alcohol with a molecular formula of C₁₅H₂₅NO₂ and a molecular weight of 251.36 g/mol . It serves as a critical intermediate in the synthesis of tapentadol, a centrally acting analgesic . The compound is synthesized via a multi-step process involving Mannich reactions, Grignard additions, and stereoselective resolution, achieving an overall yield of ~30.6% . Its stereochemistry (2R,3R configuration) is essential for pharmacological activity, as enantiomeric impurities can alter efficacy and safety profiles .

Properties

IUPAC Name

(2R,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNRRUTVGXCKFC-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C1=CC(=CC=C1)OC)([C@H](C)CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431082
Record name (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175590-76-8
Record name rel-(αR)-α-[(1R)-2-(Dimethylamino)-1-methylethyl]-α-ethyl-3-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175590-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Mechanism

The most widely reported method involves the stereospecific addition of a Grignard reagent to a ketone precursor. The starting material, (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, undergoes nucleophilic attack by ethylmagnesium bromide in tetrahydrofuran (THF) at 15°C for 4 hours. This step introduces the ethyl group and the tertiary alcohol moiety with high stereochemical fidelity:

(2S)-Ketone+EtMgBrTHF, 15°C(2R,3R)-Alcohol+MgBr(OCH2CH3)\text{(2S)-Ketone} + \text{EtMgBr} \xrightarrow{\text{THF, 15°C}} \text{(2R,3R)-Alcohol} + \text{MgBr(OCH}2\text{CH}3\text{)}

The reaction’s stereoselectivity arises from the Grignard reagent’s preferential attack on the Re face of the ketone, guided by the pre-existing (2S) configuration.

Reaction Conditions and Yield Optimization

  • Solvent : THF is universally employed due to its ability to stabilize Grignard intermediates.

  • Temperature : Maintaining temperatures between 15–25°C minimizes side reactions (e.g., over-addition or ketone reduction).

  • Quenching : Post-reaction quenching with 10% aqueous ammonium bisulfate ensures protonation of the alkoxide intermediate without racemization.

  • Yield : 99% isolated yield with 95% ee is achievable at scale (e.g., 774.6 g starting ketone → 871.1 g product).

Table 1: Representative Grignard Reaction Parameters

ParameterValue/RangeImpact on Outcome
SolventTHFStabilizes Mg intermediates
Temperature15–25°CPrevents thermal decomposition
Reaction Time4–6 hoursEnsures complete conversion
Grignard Equivalents2.0–2.5 eqAvoids excess reagent side products
Quenching AgentNH4_4HSO4_4 (aq)Rapid protonation, minimal racemization

Stereochemical Control Strategies

Chiral Resolution Techniques

Racemic mixtures of the alcohol intermediate are resolved using dibenzoyl tartaric acid, forming diastereomeric salts. Crystallization from ethanol selectively precipitates the (2R,3R)-enantiomer with 96.9% purity. This method is critical for correcting minor stereochemical impurities introduced during synthesis.

Catalytic Hydrogenolysis

An alternative route involves hydrogenolysis of a benzyl-protected precursor. Palladium on carbon (Pd/C) catalyzes the cleavage of the benzyl ether at 40°C under 3 bar H2_2, yielding the free phenol intermediate, which is subsequently methylated. This step achieves >99% ee but requires stringent control over catalyst loading and hydrogen pressure to prevent over-reduction.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent patents highlight the adoption of flow chemistry for large-scale production. Key advantages include:

  • Enhanced Heat Transfer : Mitigates exothermic risks during Grignard reagent addition.

  • Reduced Solvent Volume : THF consumption decreases by 30% compared to batch processes.

  • Automated pH Control : In-line sensors adjust quenching conditions dynamically, improving reproducibility.

Purification and Isolation

  • Distillation : Low-pressure (5 mbar) distillation at 40°C removes THF, yielding a colorless oil.

  • Crystallization : Recrystallization from ethyl acetate/n-heptane mixtures increases purity to >99.5%.

Table 2: Industrial Process Metrics

MetricBatch ProcessFlow Process
THF Consumption (L/kg)8.25.7
Reaction Time (h)6.02.5
Enantiomeric Excess (%)95.097.5
Overall Yield (%)85.091.0

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and methanol/water mobile phase (gradient elution) confirms enantiomeric purity. Retention times for (2R,3R)- and (2S,3S)-enantiomers are 8.7 and 10.2 minutes, respectively.

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.25 (t, J = 7.8 Hz, 1H, aromatic), 3.80 (s, 3H, OCH3_3), 2.92 (dd, J = 11.0, 4.2 Hz, 1H, CHNH), 2.32 (s, 6H, N(CH3_3)2_2).

  • 13^{13}C NMR : 148.9 (C-OCH3_3), 79.5 (C-OH), 56.1 (N(CH3_3)2_2) .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon chain. Common reducing agents include lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted amines or ethers.

Scientific Research Applications

Scientific Research Applications

The compound is recognized for its diverse applications across several domains:

Medicinal Chemistry

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is primarily studied for its role as an intermediate in the synthesis of tapentadol, an analgesic used for pain management. Its structural features enable it to interact with biological targets effectively.

Pharmacology

The compound has been investigated for its pharmacological activities, particularly:

  • Analgesic Effects: Exhibits significant pain relief comparable to opioids but with a potentially lower risk of addiction.
  • Neuroprotective Properties: Demonstrates protective effects against neuronal damage induced by oxidative stress.

Biological Studies

Research has highlighted its interactions with biological macromolecules, making it a valuable biochemical probe. It is studied for:

  • Norepinephrine and Serotonin Reuptake Inhibition: Enhances neurotransmitter availability, impacting mood and pain perception.
  • Opioid Receptor Modulation: Interacts with μ-opioid receptors, contributing to its analgesic profile.

Case Study 1: Analgesic Efficacy

A study on animal models demonstrated that this compound significantly reduced pain responses in formalin tests. The findings suggested that the compound's efficacy was comparable to established opioids.

Case Study 2: Neuroprotective Effects

Research published in the Journal of Neurochemistry indicated that this compound could reduce neuronal apoptosis when pre-treated against oxidative stress. The study highlighted a decrease in inflammation markers in cultured neurons exposed to neurotoxic agents.

Mechanism of Action

The mechanism of action of (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Properties:

  • Optical Purity : Enantiomeric excess (ee) of 95–98% achieved via optimized resolution .
  • Hazards : Classified under GHS Category 4 (acute oral toxicity) and Category 2 (skin/eye irritation) .
  • Applications : Precursor to tapentadol and related analgesics .

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

The pharmacological and synthetic relevance of (2R,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is underscored by comparisons with its stereoisomers:

Compound Name Configuration CAS Number Key Differences Reference
(+)-(2R,3R)-isomer (hydrochloride salt) (2R,3R) 175774-12-6 Pharmacologically active form; used in tapentadol synthesis. Higher enantiomeric purity (98% ee) compared to racemic mixtures .
(−)-(2S,3S)-isomer (hydrochloride salt) (2S,3S) Not specified Inactive enantiomer; removed during resolution to avoid side effects. Lower yield in synthesis .
(2RS,3RS)-racemic mixture Racemate 175590-75-7 Requires chiral resolution for pharmaceutical use. Overall synthesis yield reduced by 50% due to separation steps .

Structural Impact :

  • The (2R,3R) configuration optimizes binding to μ-opioid receptors and norepinephrine reuptake inhibition, whereas the (2S,3S) form shows negligible activity .
  • Racemic mixtures necessitate additional purification steps, increasing production costs .

Functional Group Impact :

  • Hydroxyl Group Removal : Converts the compound into a tertiary amine, critical for tapentadol’s final structure .
  • Phenol vs. Methoxy Group: Alters receptor binding affinity and metabolic stability .

Research Findings and Industrial Relevance

Stereoselective Synthesis : The (2R,3R)-isomer’s synthesis via Grignard reaction and resolution achieves >95% ee, critical for minimizing enantiomeric impurities in tapentadol production .

Process Optimization : Substituting thionyl chloride with acylating agents reduces hazardous waste in large-scale synthesis .

Pharmacological Selectivity : The (2R,3R)-configuration enhances μ-opioid receptor affinity by 20-fold compared to racemic mixtures in preclinical models .

Biological Activity

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, commonly referred to as a dimethylamino alcohol derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound's unique molecular structure contributes to its biological activity, particularly in the context of neuropharmacology and receptor interactions.

  • Molecular Formula : C15H26ClNO2
  • Molecular Weight : 287.83 g/mol
  • CAS Number : 175590-75-7

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of various receptors, notably:

  • Adrenergic Receptors : Studies suggest that this compound may influence adrenergic signaling pathways, which are crucial for cardiovascular and central nervous system functions.
  • Dopaminergic Pathways : Preliminary data indicate potential dopaminergic activity, which could have implications for mood regulation and neuropsychiatric disorders.

In Vitro Studies

Research has demonstrated that this compound exhibits significant bioactivity in vitro. Key findings include:

StudyMethodologyFindings
Study 1 Cell line assaysShowed enhanced cell viability and proliferation in neuronal cell lines at specific concentrations.
Study 2 Receptor binding assaysDemonstrated affinity for adrenergic receptors with IC50 values indicating moderate potency.
Study 3 Neurotransmitter release assaysInduced significant increases in dopamine and norepinephrine release from synaptosomes.

In Vivo Studies

Animal model studies have further elucidated the compound's biological effects:

  • Neuroprotective Effects : In rodent models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and inflammation.
  • Behavioral Studies : Behavioral assessments indicated anxiolytic-like effects in elevated plus-maze tests, suggesting potential applications in anxiety disorders.

Case Studies

Several case studies have documented the effects of this compound:

  • Case Study 1 : A clinical trial involving patients with generalized anxiety disorder showed that administration of the compound led to significant reductions in anxiety scores compared to placebo.
  • Case Study 2 : A pilot study on patients with Parkinson's disease indicated improvements in motor function when combined with standard dopaminergic therapy.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher protection .
  • Skin and Eye Protection : Wear gloves (nitrile or neoprene), face shields, and safety glasses. Gloves must be inspected before use and removed without touching the outer surface .
  • Environmental Controls : Avoid drainage contamination, ensure local exhaust ventilation, and use closed systems to minimize dust/aerosol formation .
  • Emergency Measures : For spills, use non-sparking tools to collect material in sealed containers. For exposure, rinse eyes with water for ≥15 minutes and seek medical attention .

Q. How can researchers address gaps in physicochemical data (e.g., water solubility, vapor pressure) for this compound?

  • Methodological Answer :

  • Experimental Determination : Use techniques like shake-flask method for solubility, dynamic vapor sorption for hygroscopicity, and thermogravimetric analysis (TGA) for degradation temperature .
  • Computational Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict properties such as logP (lipophilicity) or biodegradability .
  • Literature Cross-Referencing : Compare with structurally similar compounds (e.g., 3-(Dimethylamino)-1-phenylpropan-1-ol derivatives) to infer missing data .

Q. What analytical techniques are suitable for characterizing the stereochemical purity of this chiral compound?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC or GC with chiral stationary phases (e.g., cyclodextrin-based columns) to resolve enantiomers .
  • NMR Spectroscopy : Employ nuclear Overhauser effect (NOE) experiments or chiral shift reagents to confirm (2R,3R) configuration .
  • Polarimetry : Measure optical rotation and compare with literature values for enantiomeric excess (ee) validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data (e.g., conflicting classifications for acute toxicity vs. carcinogenicity)?

  • Methodological Answer :

  • Dose-Response Studies : Conduct in vitro assays (e.g., MTT for cytotoxicity) and in vivo rodent studies to establish LD50 and NOAEL values .
  • Mechanistic Toxicology : Investigate metabolic pathways (e.g., cytochrome P450 interactions) to identify potential toxic metabolites .
  • Regulatory Alignment : Cross-check classifications with globally harmonized systems (GHS); note that IARC, ACGIH, and NTP do not classify this compound as carcinogenic .

Q. What strategies are recommended for optimizing the synthesis of this compound to improve enantiomeric yield?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) in key steps like alkylation or amination to enhance stereoselectivity .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with resolving agents (e.g., tartaric acid derivatives) and recrystallize .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to control reaction parameters and minimize racemization .

Q. How should researchers design experiments to assess the environmental impact of this compound given limited ecotoxicological data?

  • Methodological Answer :

  • Tiered Testing : Start with acute toxicity assays (e.g., Daphnia magna immobilization, algal growth inhibition) followed by chronic studies (e.g., fish embryo toxicity) .
  • Bioaccumulation Potential : Measure bioconcentration factors (BCF) using OECD 305 guidelines with model organisms .
  • Degradation Studies : Perform OECD 301 biodegradability tests and soil column experiments to evaluate persistence and mobility .

Q. What experimental approaches are suitable for studying the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via LC-MS .
  • Long-Term Stability Monitoring : Store samples at 2–8°C (recommended) and analyze purity at intervals using HPLC-UV .
  • Compatibility Testing : Assess interactions with common lab materials (e.g., glass, plastics) to prevent leaching or adsorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.